molecular formula C14H32N2 B12658688 1,6-Hexanediamine, N,N-dibutyl- CAS No. 36945-11-6

1,6-Hexanediamine, N,N-dibutyl-

Cat. No.: B12658688
CAS No.: 36945-11-6
M. Wt: 228.42 g/mol
InChI Key: ZLYKUYMPPJDCJT-UHFFFAOYSA-N
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Description

1,6-Hexanediamine, N,N-dibutyl- is an organic compound with the molecular formula C14H32N2. It is also known by other names such as N,N’-di-n-Butyl-1,6-hexanediamine and N,N’-Dibutylhexamethylenediamine . This compound is characterized by a hexamethylene chain terminated with dibutylamine groups, making it a diamine. It is a colorless to pale yellow liquid with a strong amine odor .

Chemical Reactions Analysis

1,6-Hexanediamine, N,N-dibutyl- undergoes various chemical reactions, including:

Scientific Research Applications

1,6-Hexanediamine, N,N-dibutyl- has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,6-Hexanediamine, N,N-dibutyl- involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

1,6-Hexanediamine, N,N-dibutyl- can be compared with other similar compounds such as:

Properties

IUPAC Name

N',N'-dibutylhexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2/c1-3-5-12-16(13-6-4-2)14-10-8-7-9-11-15/h3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYKUYMPPJDCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190441
Record name 1,6-Hexanediamine, N,N-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36945-11-6
Record name 1,6-Hexanediamine, N,N-dibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036945116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediamine, N,N-dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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